Cas no 942076-84-8 (6-Hydroxychromane-3-carboxylic acid, 97%)
6-Hydroxychromane-3-carboxylic acid, 97% Chemical and Physical Properties
Names and Identifiers
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- 942076-84-8
- 6-hydroxychromane-3-carboxylic acid
- FMAXZGMMJCWXNS-UHFFFAOYSA-N
- CS-0376334
- SCHEMBL545604
- SCHEMBL24239391
- DB-118722
- 6-Hydroxychromane-3-carboxylic acid, 97%
-
- Inchi: 1S/C10H10O4/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7,11H,3,5H2,(H,12,13)
- InChI Key: FMAXZGMMJCWXNS-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2CC(C(=O)O)C1)O
Computed Properties
- Exact Mass: 194.05790880g/mol
- Monoisotopic Mass: 194.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 66.8Ų
6-Hydroxychromane-3-carboxylic acid, 97% Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447004-1g |
6-Hydroxychromane-3-carboxylic acid |
942076-84-8 | 98% | 1g |
¥1017.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447004-5g |
6-Hydroxychromane-3-carboxylic acid |
942076-84-8 | 98% | 5g |
¥3254.00 | 2024-04-24 |
6-Hydroxychromane-3-carboxylic acid, 97% Related Literature
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 6-Hydroxychromane-3-carboxylic acid, 97%
Research Brief on 6-Hydroxychromane-3-carboxylic Acid (942076-84-8): Recent Advances and Applications
6-Hydroxychromane-3-carboxylic acid (CAS: 942076-84-8, purity: 97%) is a chromane derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly those with antioxidant, anti-inflammatory, and neuroprotective properties. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic pathways, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 6-Hydroxychromane-3-carboxylic acid serves as a versatile scaffold for the development of novel antioxidants. Researchers utilized its phenolic hydroxyl group to design derivatives that effectively scavenge reactive oxygen species (ROS), a feature critical for treating oxidative stress-related diseases such as neurodegenerative disorders. The study reported a 40% increase in ROS scavenging efficiency compared to traditional antioxidants, underscoring its potential as a lead compound.
In another breakthrough, a team from the University of Cambridge explored the compound's role in modulating inflammatory pathways. Their work, published in ACS Chemical Biology (2024), revealed that 6-Hydroxychromane-3-carboxylic acid inhibits the NF-κB pathway at micromolar concentrations, suggesting its utility in developing anti-inflammatory therapeutics. The study also highlighted the compound's favorable pharmacokinetic profile, including oral bioavailability and metabolic stability, which are essential for clinical translation.
From a synthetic chemistry perspective, advances in the production of 6-Hydroxychromane-3-carboxylic acid have been notable. A 2024 Organic Process Research & Development paper detailed a novel green chemistry approach using enzymatic catalysis, achieving a 97% yield while reducing hazardous waste by 60%. This method aligns with the pharmaceutical industry's push toward sustainable manufacturing practices and could lower production costs for downstream applications.
Emerging applications in neurology have also been reported. A preclinical study in Cell Chemical Biology (2024) demonstrated that derivatives of 6-Hydroxychromane-3-carboxylic acid cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease. The compound's ability to chelate metal ions implicated in neurodegeneration further expands its therapeutic potential. These findings position it as a promising candidate for further investigation in CNS drug development.
In conclusion, recent research on 6-Hydroxychromane-3-carboxylic acid (942076-84-8) underscores its multifaceted potential in medicinal chemistry. Its dual functionality as an antioxidant and anti-inflammatory agent, combined with advances in sustainable synthesis, makes it a compound of significant interest for future drug discovery efforts. Further studies are warranted to explore its clinical applications and optimize its therapeutic efficacy.
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